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molecular formula C17H19NO B1272342 (1-Benzhydrylazetidin-3-yl)methanol CAS No. 72351-36-1

(1-Benzhydrylazetidin-3-yl)methanol

Cat. No. B1272342
M. Wt: 253.34 g/mol
InChI Key: GEFUGGQLCNKIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129366B2

Procedure details

To an anhydrous tetrahydrofuran solution (100 mL) of lithium aluminum hydride (1.14 g, 29.93 mmol), a tetrahydrofuran solution (50 mL) of 1-benzhydrylazetidin-3-carboxylic acid methyl ester (Oakwood Products, Inc.: Code No. W07L) (2.00 g, 7.16 mmol) was added dropwise over 10 minutes under ice cooling and stirring, and the reaction mixture was stirred for 3.5 hours. While the reaction mixture was stirred again under ice cooling, water (1.14 mL), a 4N-aqueous solution of sodium hydroxide (1.14 mL) and water (4.50 mL) were added to the reaction liquor, and the mixture was stirred for 20 minutes. Precipitated insoluble matter was removed through separation by filtration, and the obtained mother liquor was concentrated under reduced pressure to obtain the title compound (1.97 g, over yield) as an oily matter.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.14 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:13][C:14]([CH:16]1[CH2:19][N:18]([CH:20]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH2:17]1)=O.[OH-].[Na+]>O>[CH:20]([N:18]1[CH2:19][CH:16]([CH2:14][OH:13])[CH2:17]1)([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1.14 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
2 g
Type
reactant
Smiles
COC(=O)C1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
1.14 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.5 mL
Type
solvent
Smiles
O
Name
Quantity
1.14 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 3.5 hours
Duration
3.5 h
STIRRING
Type
STIRRING
Details
While the reaction mixture was stirred again under ice cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Precipitated insoluble matter was removed through separation by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the obtained mother liquor was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: CALCULATEDPERCENTYIELD 108.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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